Cas no 1934424-50-6 (5-oxa-2-thiaspiro3.4octan-6-one)

5-oxa-2-thiaspiro3.4octan-6-one 化学的及び物理的性質
名前と識別子
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- 1934424-50-6
- 5-Oxa-2-thiaspiro[3.4]octan-6-one
- EN300-1296835
- 5-oxa-2-thiaspiro3.4octan-6-one
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- インチ: 1S/C6H8O2S/c7-5-1-2-6(8-5)3-9-4-6/h1-4H2
- InChIKey: SVEKLGWQZRSJQA-UHFFFAOYSA-N
- ほほえんだ: S1CC2(C1)CCC(=O)O2
計算された属性
- せいみつぶんしりょう: 144.02450067g/mol
- どういたいしつりょう: 144.02450067g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 51.6Ų
じっけんとくせい
- 密度みつど: 1.33±0.1 g/cm3(Predicted)
- ふってん: 345.4±35.0 °C(Predicted)
5-oxa-2-thiaspiro3.4octan-6-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1296835-0.1g |
5-oxa-2-thiaspiro[3.4]octan-6-one |
1934424-50-6 | 0.1g |
$1585.0 | 2023-06-06 | ||
Enamine | EN300-1296835-50mg |
5-oxa-2-thiaspiro[3.4]octan-6-one |
1934424-50-6 | 50mg |
$1188.0 | 2023-09-30 | ||
Enamine | EN300-1296835-2500mg |
5-oxa-2-thiaspiro[3.4]octan-6-one |
1934424-50-6 | 2500mg |
$2771.0 | 2023-09-30 | ||
Enamine | EN300-1296835-10.0g |
5-oxa-2-thiaspiro[3.4]octan-6-one |
1934424-50-6 | 10g |
$7742.0 | 2023-06-06 | ||
Enamine | EN300-1296835-2.5g |
5-oxa-2-thiaspiro[3.4]octan-6-one |
1934424-50-6 | 2.5g |
$3530.0 | 2023-06-06 | ||
Enamine | EN300-1296835-1000mg |
5-oxa-2-thiaspiro[3.4]octan-6-one |
1934424-50-6 | 1000mg |
$1414.0 | 2023-09-30 | ||
Enamine | EN300-1296835-10000mg |
5-oxa-2-thiaspiro[3.4]octan-6-one |
1934424-50-6 | 10000mg |
$6082.0 | 2023-09-30 | ||
Enamine | EN300-1296835-100mg |
5-oxa-2-thiaspiro[3.4]octan-6-one |
1934424-50-6 | 100mg |
$1244.0 | 2023-09-30 | ||
Enamine | EN300-1296835-0.5g |
5-oxa-2-thiaspiro[3.4]octan-6-one |
1934424-50-6 | 0.5g |
$1728.0 | 2023-06-06 | ||
Enamine | EN300-1296835-5.0g |
5-oxa-2-thiaspiro[3.4]octan-6-one |
1934424-50-6 | 5g |
$5221.0 | 2023-06-06 |
5-oxa-2-thiaspiro3.4octan-6-one 関連文献
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
5-oxa-2-thiaspiro3.4octan-6-oneに関する追加情報
Introduction to 5-oxa-2-thiaspiro3.4octan-6-one (CAS No. 1934424-50-6)
5-oxa-2-thiaspiro3.4octan-6-one, identified by the chemical formula CAS No. 1934424-50-6, is a structurally unique compound that has garnered significant attention in the field of medicinal chemistry and synthetic organic chemistry. This spirocyclic compound features a distinctive oxathiane core linked to an octanone moiety, making it a promising candidate for further exploration in drug discovery and material science applications.
The molecular architecture of 5-oxa-2-thiaspiro3.4octan-6-one incorporates both oxygen and sulfur atoms in a spirocyclic framework, which imparts unique electronic and steric properties to the molecule. This structural motif has been recognized for its potential in modulating biological pathways, particularly in the context of enzyme inhibition and receptor binding studies. The presence of a heterocyclic ring system enhances the compound's ability to interact with biological targets, making it an attractive scaffold for medicinal chemists.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the pharmacophoric features of 5-oxa-2-thiaspiro3.4octan-6-one. Studies have demonstrated that the spirocyclic core can serve as a rigid scaffold, improving binding affinity and reducing conformational flexibility in drug-like molecules. This rigidity is particularly advantageous in designing small-molecule inhibitors targeting proteins with high structural complexity.
One of the most compelling aspects of 5-oxa-2-thiaspiro3.4octan-6-one is its versatility in derivative synthesis. The oxathiane and octanone functionalities provide multiple sites for chemical modification, allowing researchers to fine-tune physicochemical properties such as solubility, metabolic stability, and pharmacokinetic profiles. This flexibility has enabled the development of novel analogs with enhanced biological activity and improved drug-like characteristics.
In the realm of medicinal chemistry, 5-oxa-2-thiaspiro3.4octan-6-one has been investigated for its potential applications in treating various therapeutic areas, including inflammation, neurodegenerative diseases, and metabolic disorders. Preliminary studies have highlighted its inhibitory effects on key enzymes involved in pathophysiological processes. For instance, derivatives of this compound have shown promise in suppressing inflammatory cytokine production by modulating signaling pathways such as NF-κB and MAPK.
The synthesis of 5-oxa-2-thiaspiro3.4octan-6-one involves multi-step organic transformations that showcase the ingenuity of modern synthetic methodologies. The spirocyclic connection between the oxathiane and octanone rings is achieved through carefully orchestrated reactions, often employing transition metal catalysis to ensure high yields and selectivity. These synthetic strategies not only highlight the compound's synthetic accessibility but also demonstrate the broader capabilities of organic chemistry in constructing complex molecular architectures.
From a material science perspective, 5-oxa-2-thiaspiro3.4octan-6-one exhibits interesting physical properties that make it suitable for applications beyond pharmaceuticals. Its rigid spirocyclic structure contributes to thermal stability and mechanical strength, suggesting potential uses in polymer science or as a building block for advanced materials. Additionally, the presence of both oxygen and sulfur atoms may endow the compound with unique optical or electronic properties, which are being explored for use in optoelectronic devices or functional coatings.
The growing interest in heterocyclic compounds like 5-oxa-2-thiaspiro3.4octan-6-one is reflected in the increasing number of patents and publications dedicated to their synthesis and applications. Researchers are continuously discovering new ways to leverage this structural motif for developing innovative solutions in medicine and materials science. As computational tools become more sophisticated, virtual screening methods are being employed to identify novel derivatives with enhanced biological activity, further accelerating the discovery process.
In conclusion, 5-oxa-2-thiaspiro3.4octan-6-one (CAS No. 1934424-50-6) represents a fascinating example of how structural complexity can be harnessed for therapeutic and material applications. Its unique spirocyclic framework, combined with versatile synthetic possibilities, positions it as a valuable scaffold for future research endeavors. As scientific understanding progresses, it is likely that this compound will continue to play a significant role in advancing both medicinal chemistry and materials science frontiers.
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